molecular formula C13H9BrN2O B3270949 3-(6-Bromobenzo[d]oxazol-2-yl)aniline CAS No. 537025-56-2

3-(6-Bromobenzo[d]oxazol-2-yl)aniline

Cat. No.: B3270949
CAS No.: 537025-56-2
M. Wt: 289.13 g/mol
InChI Key: HNPAYXDHEPQFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromobenzo[d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C13H9BrN2O and a molar mass of 289.13 g/mol It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

The synthesis of 3-(6-Bromobenzo[d]oxazol-2-yl)aniline typically involves the reaction of 6-bromobenzoxazole with aniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-bromobenzoxazole is reacted with aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

3-(6-Bromobenzo[d]oxazol-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce nitro or amine derivatives, respectively.

Scientific Research Applications

3-(6-Bromobenzo[d]oxazol-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, as well as exhibiting cytotoxic effects against cancer cell lines.

    Medicine: Due to its biological activities, this compound is being investigated as a potential lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.

    Industry: The compound is also used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(6-Bromobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

3-(6-Bromobenzo[d]oxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(6-bromo-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPAYXDHEPQFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 6-bromo-2-(3-nitrophenyl)benzoxazole (Compound of Example 266) (5.96 g), nickel bromide(II) (204 mg), methanol (100 ml), tetrahydrofuran (100 ml) was added sodium borohydride (2.12 g) little by little at 0° C. The mixture was stirred at 0° C. for 10 minutes and at room temperature for 1 hour. The reaction mixture was poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer was washed with water, dried over MgSO4 and treated with activated carbon. The solvent was distilled off under reduced pressure, and resulting crystals were collected by filtration to obtain 3-(6-bromobenzoxazol-2-yl)aniline (4.46 g, 83%).
Name
6-bromo-2-(3-nitrophenyl)benzoxazole
Quantity
5.96 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nickel bromide(II)
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Bromobenzo[d]oxazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(6-Bromobenzo[d]oxazol-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-(6-Bromobenzo[d]oxazol-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-(6-Bromobenzo[d]oxazol-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-(6-Bromobenzo[d]oxazol-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-(6-Bromobenzo[d]oxazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.